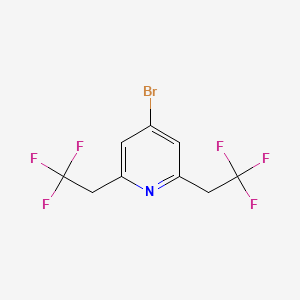
Pyridine, 4-bromo-2,6-bis(2,2,2-trifluoroethyl)-
Numéro de catalogue B8286079
Poids moléculaire: 322.04 g/mol
Clé InChI: MHFNSJOJKJCRAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07151105B2
Procedure details


A solution of 4-bromo-2,6-bis-(2,2,2-trifluoro-ethyl)-pyridine 1-oxide (2.1 g, 6.2 mmol) and PBr3 (1 mL) in CH2Cl2 (15 mL) was stirred at room temperature for 4 hours. The reaction mixture was poured into ice, made basic with 15% NaOH and extracted with EtOAc. The organic layers were washed with brine, dried over Na2SO4 and concentrated to a pale yellow solid (1.77 g, 89%). 1H NMR (400 MHz, CDCl3): δ 3.59 (t, J=10.4 Hz, 4 H), 7.51 (s, 2 H).
Name
4-bromo-2,6-bis-(2,2,2-trifluoro-ethyl)-pyridine 1-oxide
Quantity
2.1 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9]([F:12])([F:11])[F:10])[N+:5]([O-])=[C:4]([CH2:14][C:15]([F:18])([F:17])[F:16])[CH:3]=1.P(Br)(Br)Br.[OH-].[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:14][C:15]([F:18])([F:17])[F:16])[N:5]=[C:6]([CH2:8][C:9]([F:11])([F:10])[F:12])[CH:7]=1 |f:2.3|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured into ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a pale yellow solid (1.77 g, 89%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC(=NC(=C1)CC(F)(F)F)CC(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
